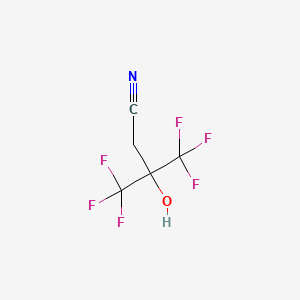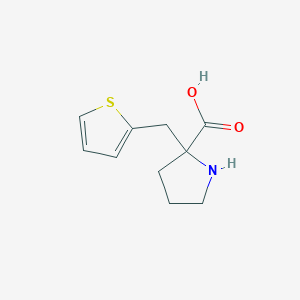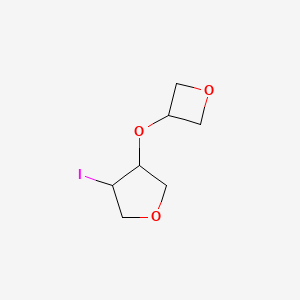![molecular formula C10H14BrNO2 B13285503 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13285503.png)
2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H14BrNO2 It is a brominated phenol derivative that features a hydroxypropan-2-yl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol can be achieved through a multi-step process:
Bromination: The starting material, phenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenol.
Formylation: The 2-bromophenol is then subjected to formylation using formaldehyde and a base like sodium hydroxide to introduce the aminomethyl group.
Amination: The resulting intermediate is reacted with 1-hydroxypropan-2-amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include de-brominated phenols or other substituted phenols.
Substitution: Products vary based on the nucleophile used, such as methoxyphenols or cyanophenols.
Scientific Research Applications
2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropan-2-yl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The aminomethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-{[(1-hydroxypropan-2-yl)amino]methyl}phenol
- 2-Bromo-6-{[(1-hydroxyethyl)amino]methyl}phenol
- 2-Chloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and interactions compared to its analogs. The presence of the bromine atom at the 2-position and the hydroxypropan-2-yl group at the 6-position provides a unique steric and electronic environment that can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-6-[(1-hydroxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H14BrNO2/c1-7(6-13)12-5-8-3-2-4-9(11)10(8)14/h2-4,7,12-14H,5-6H2,1H3 |
InChI Key |
FXKDLBIULMEGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)

amine](/img/structure/B13285428.png)
![n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13285433.png)
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)
![2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13285459.png)
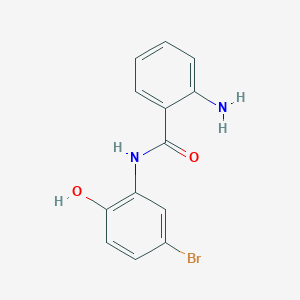
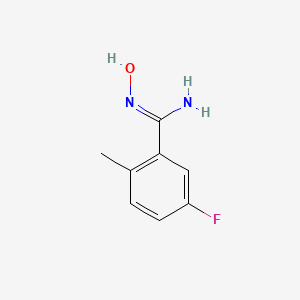
![3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285469.png)
![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
